molecular formula C13H14BrN5 B102190 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine CAS No. 16018-66-9

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine

Cat. No.: B102190
CAS No.: 16018-66-9
M. Wt: 320.19 g/mol
InChI Key: OUUHFKCLPVNXFY-UHFFFAOYSA-N
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Description

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is an organic compound with the molecular formula C13H14BrN5 and is a derivative of the guanidine class . Guanidines are characterized by their strong basicity and presence in a wide range of biologically active molecules. This specific bromophenyl-dimethylpyrimidinyl derivative is a solid chemical of interest in medicinal and organic chemistry research. The core guanidine structure is a versatile pharmacophore, and guanidine-containing compounds are known to exhibit a range of biological activities. For instance, some guanidine derivatives are utilized in therapeutic areas for their ability to act as acetylcholine releasing agents . In synthetic chemistry, guanidines serve as key building blocks for the construction of nitrogen-rich heterocyclic scaffolds, such as pyrimidines and quinazolines, which are valuable in diversity-oriented synthesis for drug discovery initiatives . The presence of both a bromophenyl group and a pyrimidinyl ring in this molecule may make it a candidate for further chemical modification via metal-catalyzed cross-coupling reactions, a common technique to create novel compound libraries for high-throughput screening . This product is intended for research purposes in a controlled laboratory environment. It is strictly for in vitro studies and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUHFKCLPVNXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936243
Record name N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-66-9
Record name Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine (hereafter referred to as Compound 1) is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a p-bromophenyl group and a pyrimidinyl moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of Compound 1, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of Compound 1 typically involves multi-step chemical reactions starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Pyrimidine Ring : The pyrimidine component is synthesized via cyclization reactions involving appropriate starting materials.
  • Guanidination : The introduction of the guanidine functional group is achieved through reactions with guanidine derivatives.
  • Bromination : The p-bromophenyl group is introduced to enhance biological activity and solubility.

The overall yield of these synthetic processes can vary, with reported yields around 52.8% for specific synthetic routes involving related compounds .

Antitumor Activity

Recent studies have indicated that Compound 1 exhibits significant antitumor activity. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the downregulation of cyclins and upregulation of cyclin-dependent kinase inhibitors (CDKIs) .

Anti-inflammatory Effects

Compound 1 has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to the suppression of NF-κB signaling pathways, which play a critical role in inflammatory responses .

The biological activity of Compound 1 can be linked to its interaction with specific molecular targets:

  • Kinase Inhibition : Preliminary studies suggest that Compound 1 may act as a kinase inhibitor, affecting pathways involved in cell growth and survival.
  • Receptor Modulation : The compound may modulate receptor activity related to inflammation and tumor progression.

Case Studies

Several case studies have highlighted the efficacy of Compound 1 in preclinical models:

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with Compound 1 resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent for aggressive breast cancers .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of Compound 1 significantly reduced edema and inflammatory cell infiltration in tissues .

Comparative Data

The following table summarizes key biological activities and effects observed with Compound 1 compared to other related compounds:

CompoundAntitumor ActivityAnti-inflammatory ActivityMechanism
This compoundHighModerateKinase inhibition
Similar Guanidine Derivative AModerateHighNF-κB pathway modulation
Similar Guanidine Derivative BLowLowUnknown

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, typically starting from commercially available precursors. The compound is characterized by its guanidine core, which is modified with a p-bromophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety. The structural features contribute to its biological activity and interaction with various biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, derivatives with pyrimidine cores showed significant inhibition of COX-1 and COX-2 activities, suggesting that this compound may also exhibit similar effects .

Antiviral Activity

Research has indicated that pyrimidine derivatives can act as potent antiviral agents. The guanidine group in this compound may enhance its ability to inhibit viral replication mechanisms. Studies on related compounds have shown promising results against various viruses, making this class of compounds a target for further antiviral drug development .

Antifibrotic Effects

The compound has also been explored for its antifibrotic properties. Recent investigations into similar pyrimidine derivatives revealed their capacity to inhibit collagen synthesis and reduce fibrosis markers in vitro. This suggests that this compound could be a candidate for treating fibrotic diseases .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in crop protection. Pyrimidine derivatives have been explored for their efficacy as herbicides and fungicides due to their ability to disrupt specific biochemical pathways in plants and pathogens . This dual functionality makes the compound attractive for agricultural research.

Case Studies and Research Findings

StudyFocusFindings
Tageldin et al., 2020Anti-inflammatory activityDemonstrated significant COX inhibition by pyrimidine derivatives with IC50 values comparable to standard drugs .
Recent Synthesis ReviewSynthesis methodsHighlighted efficient synthetic routes for producing pyrimidine derivatives with improved yields .
Antiviral ResearchAntiviral propertiesIdentified structural features essential for antiviral activity against various viruses .

Comparison with Similar Compounds

Comparison with Similar Guanidine-Based Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications/Properties
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine (Target) R₁ = p-Bromophenyl, R₂ = 4,6-dimethylpyrimidinyl 320.188 Potential hypoglycemic/antifungal agent (inferred)
1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine R₁ = 2-Trifluoromethylphenyl, R₂ = 4,6-dimethylpyrimidinyl 309.29 Inhibitor drug candidate; higher lipophilicity
1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-thioxanthen-1-yl)guanidine (Tx 11) R₁ = 3,4-dichlorophenyl, R₂ = thioxanthenone Not reported Antifungal activity
N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine R₁ = 3-Trifluoromethylphenyl, R₂ = 4,6-dimethylpyrimidinyl 309.29 (estimated) Structural isomer; positional effects on activity
Key Observations:

The 4,6-dimethylpyrimidinyl moiety is conserved across analogs, suggesting its role in hydrogen bonding or π-π stacking interactions .

Physicochemical Properties: The target compound's higher molecular weight (320.188 g/mol) compared to trifluoromethyl analogs (~309 g/mol) may reduce aqueous solubility but improve membrane permeability .

Hypoglycemic Activity:

Guanidine derivatives like 1-(4-(2-(4-substitutedphenylamino)-2-oxoethyl)phenylsulfonyl)-3-(4-substitutedbenzoyl)guanidine () exhibit hypoglycemic effects via sulfonylurea receptor modulation. The target compound’s pyrimidinyl group may mimic sulfonylurea binding motifs, though direct activity data is unavailable .

Antifungal Activity:

Compound Tx 11 () demonstrates antifungal properties linked to its thioxanthenone core. The target compound lacks this moiety but retains the guanidine group, which may confer activity through alternative mechanisms (e.g., membrane disruption) .

Preparation Methods

Preparation of 2-Cyanamido-4,6-dimethylpyrimidine

The foundational step involves converting 2-amino-4,6-dimethylpyrimidine into its cyanamide derivative. This is achieved by treating 2-amino-4,6-dimethylpyrimidine with cyanogen bromide (CNBr) in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, replacing the amino group with a cyanamide moiety:

2-Amino-4,6-dimethylpyrimidine+CNBrNaOH2-Cyanamido-4,6-dimethylpyrimidine+NH3\text{2-Amino-4,6-dimethylpyrimidine} + \text{CNBr} \xrightarrow{\text{NaOH}} \text{2-Cyanamido-4,6-dimethylpyrimidine} + \text{NH}_3

Optimization Notes :

  • Excess CNBr (1.2 equiv.) ensures complete conversion.

  • Reaction time: 4–6 hours at 0–5°C to minimize side reactions.

Guanidine Formation with p-Bromophenylamine

The cyanamide intermediate reacts with p-bromophenylamine under acidic conditions (e.g., HCl or trimethylsilyl chloride) to form the target guanidine. The mechanism involves nucleophilic attack by the amine on the electrophilic cyanamide carbon, followed by proton transfer and rearrangement:

2-Cyanamido-4,6-dimethylpyrimidine+p-BrC6H4NH2HCl1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine\text{2-Cyanamido-4,6-dimethylpyrimidine} + \text{p-BrC}6\text{H}4\text{NH}_2 \xrightarrow{\text{HCl}} \text{this compound}

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) or ethanol.

  • Catalyst : 10 mol% HCl enhances reaction rate.

  • Yield : 75–85% after recrystallization from ethanol.

Characterization Data :

  • IR (KBr) : 3367 cm⁻¹ (N–H stretch), 1592 cm⁻¹ (C=N), 1074 cm⁻¹ (C–Br).

  • ¹H NMR (DMSO-d₆) : δ 2.33 (s, 6H, CH₃), 6.89–7.92 (m, 4H, Ar–H), 8.12 (s, 1H, NH).

  • LC–MS : m/z 344 [M+H]⁺.

Cyclocondensation of Chalcones with Guanidine

Chalcone Synthesis

Chalcones bearing p-bromophenyl groups are synthesized via Claisen-Schmidt condensation between p-bromoacetophenone and aryl aldehydes. For example:

p-BrC6H4COCH3+RCHONaOHp-BrC6H4COCH=CHR\text{p-BrC}6\text{H}4\text{COCH}3 + \text{RCHO} \xrightarrow{\text{NaOH}} \text{p-BrC}6\text{H}_4\text{COCH=CHR}

Pyrimidine Ring Formation

The chalcone reacts with guanidine nitrate in ethanol under reflux to form 2-amino-4,6-diarylpyrimidines. While this method typically yields aminopyrimidines, modifying the guanidine source (e.g., using N-cyano guanidines) can direct the formation of guanidine-substituted pyrimidines:

Chalcone+Guanidine nitrateΔ2-Amino-4,6-diarylpyrimidineModificationsTarget compound\text{Chalcone} + \text{Guanidine nitrate} \xrightarrow{\Delta} \text{2-Amino-4,6-diarylpyrimidine} \xrightarrow{\text{Modifications}} \text{Target compound}

Limitations :

  • Low regioselectivity for guanidine substitution.

  • Requires post-synthetic modifications to introduce the guanidine group.

Substitution Reactions on Pyrimidine Precursors

2-Chloro-4,6-dimethylpyrimidine as a Substrate

2-Chloro-4,6-dimethylpyrimidine reacts with preformed p-bromophenylguanidine in the presence of potassium carbonate. The chloride leaving group is displaced by the guanidine nucleophile:

2-Cl-4,6-dimethylpyrimidine+p-BrC6H4NHC(=NH)NH2K2CO3Target compound+KCl\text{2-Cl-4,6-dimethylpyrimidine} + \text{p-BrC}6\text{H}4\text{NHC(=NH)NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{Target compound} + \text{KCl}

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) at 80°C.

  • Yield : 60–70% after column chromatography.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Cyanamide route85%>98%ModerateHigh
Chalcone cyclocondensation50%90%HighLow
Substitution reaction70%95%LowModerate

Advantages of Cyanamide Route :

  • High regioselectivity.

  • Minimal byproducts.

  • Adaptable to microwave-assisted synthesis (reduces time to 30 minutes).

Mechanistic Insights and Side Reactions

Rearrangement Pathways

During the cyanamide route, intermediates may undergo thermal rearrangement to form pyrimido-triazinones (Figure 1). For example, heating above 100°C promotes ring expansion via ethanolytic cleavage, necessitating strict temperature control.

Competing Nucleophilic Attacks

In substitution reactions, the guanidine’s primary amine may attack pyrimidine at multiple positions, leading to regioisomers. Using bulky bases (e.g., DBU) or low temperatures minimizes this issue.

Industrial-Scale Considerations

Cost Analysis

  • Cyanogen bromide : Expensive but recyclable.

  • p-Bromophenylamine : Commercially available at ~$200/g.

Environmental Impact

  • Waste streams : NH₃ and KCl require neutralization.

  • Green alternatives : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine?

  • Methodological Answer : The compound can be synthesized via oxidation of thiourea intermediates. For example, a related guanidine derivative (S13) was prepared by reacting 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)thiourea with aqueous NH₃ and NaClO₂ in DMF at 80°C for 3 hours, yielding 35% after purification . Alternative routes involve condensation of substituted pyrimidines with guanidine derivatives, as seen in sulfamethazine synthesis, where 2-amino-4,6-dimethylpyrimidine reacts with sulfanilamide intermediates .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer : Analytical techniques such as LCMS (for molecular weight confirmation, e.g., M+1 = 272.1 ), reversed-phase HPLC (for purity >97% ), and NMR spectroscopy (¹H/¹³C for structural elucidation ) are critical. High-resolution mass spectrometry (HRMS) further validates molecular formulae .

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